![molecular formula C10H8O2 B1339062 2-(Furan-2-YL)phenol CAS No. 106584-14-9](/img/structure/B1339062.png)
2-(Furan-2-YL)phenol
Overview
Description
“2-(Furan-2-YL)phenol”, also known as furan phenol, is a chemical compound that belongs to the class of heterocyclic compounds. It has a CAS Number of 106584-14-9 and a molecular weight of 160.17 .
Molecular Structure Analysis
The InChI code for “2-(Furan-2-YL)phenol” is 1S/C10H8O2/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7,11H
. This indicates that the compound has a molecular structure consisting of a furan ring attached to a phenol group.
Scientific Research Applications
Antibacterial Activity
Furan derivatives, including “2-(Furan-2-YL)phenol”, have been recognized for their significant antibacterial activity . They have been used in the development of new drugs to combat microbial resistance . The furan nucleus is an essential synthetic technique in the search for these new drugs .
Antiviral Applications
Compounds containing furan, such as “2-(Furan-2-YL)phenol”, have been frequently used in antiviral medications . They offer a wide range of advantageous biological and pharmacological characteristics .
Antifungal Applications
Furfural, a furan derivative, is known to be an effective fungicide, particularly in inhibiting the growth of wheat smut . This suggests potential antifungal applications for “2-(Furan-2-YL)phenol”.
Anti-inflammatory and Analgesic Applications
Furan-containing compounds have been used in anti-inflammatory and analgesic medications . They exhibit a wide range of beneficial biological and pharmacological properties .
Use in Epoxy Resins
Furan derivatives, including “2-(Furan-2-YL)phenol”, have been used in the synthesis of epoxy resins . These resins have a wide range of industrial applications, and furan derivatives contribute to their sustainable production .
Antidepressant and Anti-anxiolytic Applications
Compounds containing furan have been used in antidepressant and anti-anxiolytic medications . They offer a wide range of advantageous biological and pharmacological characteristics .
Anti-parkinsonian and Anti-glaucoma Applications
Furan-containing compounds have been used in anti-parkinsonian and anti-glaucoma medications . They exhibit a wide range of beneficial biological and pharmacological properties .
Anticancer Applications
Furan-containing compounds have been used in anticancer medications . They offer a wide range of advantageous biological and pharmacological characteristics .
Mechanism of Action
Target of Action
The primary target of 2-(Furan-2-YL)phenol is related to the formation of high-density hydrogen bonding among repeating units . This compound is designed and copolymerized with glycerol triglycidyl ether to yield epoxy resin, which intrinsically has dual hydrogen bond networks .
Mode of Action
2-(Furan-2-YL)phenol interacts with its targets through the formation of high-density hydrogen bonding . This interaction results in the creation of epoxy resin with dual hydrogen bond networks and a dynamic imine structure .
Biochemical Pathways
The compound’s ability to form high-density hydrogen bonding suggests it may influence pathways related to bond formation and stability .
Result of Action
The action of 2-(Furan-2-YL)phenol results in the formation of epoxy resin with both excellent mechanical properties and good thermal stability . This epoxy resin exhibits significantly improved mechanical properties due to the increased density of the hydrogen bond network and physical crosslinking interaction . It also possesses superior UV shielding, chemical degradation, and recyclability because of the existence of abundant imine bonds .
properties
IUPAC Name |
2-(furan-2-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSYRKLORAGEJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40465356 | |
Record name | 2-(2-furyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40465356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
106584-14-9 | |
Record name | 2-(2-Furanyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106584-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-furyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40465356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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